molecular formula C20H26N2O2 B5616791 1-(2-Ethoxyphenyl)-4-[(2-methoxyphenyl)methyl]piperazine

1-(2-Ethoxyphenyl)-4-[(2-methoxyphenyl)methyl]piperazine

Cat. No.: B5616791
M. Wt: 326.4 g/mol
InChI Key: SAINJWHLBUQUIS-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-4-[(2-methoxyphenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazines. Piperazines are a group of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of ethoxy and methoxy substituents on the phenyl rings attached to the piperazine core.

Mechanism of Action

Without specific context or further information, it’s difficult to predict the exact mechanism of action of this compound. Piperazine derivatives are known to have a wide range of biological activities, including acting as antagonists for certain neurotransmitter receptors .

Safety and Hazards

As with any chemical compound, handling “1-(2-ethoxyphenyl)-4-(2-methoxybenzyl)piperazine” would require appropriate safety measures. It’s important to use personal protective equipment and follow standard safety protocols when handling chemical substances .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. Piperazine derivatives are a focus of research in medicinal chemistry due to their wide range of biological activities, so it’s possible that this compound could have interesting biological properties worth exploring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxyphenyl)-4-[(2-methoxyphenyl)methyl]piperazine typically involves the reaction of 2-ethoxyphenylamine with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyphenyl)-4-[(2-methoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic rings, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted piperazines or aromatic derivatives.

Scientific Research Applications

1-(2-Ethoxyphenyl)-4-[(2-methoxyphenyl)methyl]piperazine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Ethoxyphenyl)-4-[(2-methoxyphenyl)methyl]piperazine is unique due to the presence of both ethoxy and methoxy substituents on the phenyl rings. These substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar piperazine derivatives.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-4-[(2-methoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-3-24-20-11-7-5-9-18(20)22-14-12-21(13-15-22)16-17-8-4-6-10-19(17)23-2/h4-11H,3,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAINJWHLBUQUIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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